molecular formula C13H21N3O B11811391 1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol

1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol

Cat. No.: B11811391
M. Wt: 235.33 g/mol
InChI Key: AXQZRDVYCKTUEF-UHFFFAOYSA-N
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Description

1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. This organic building block features a piperazine ring attached to a methyl-substituted pyridine core, a structural motif commonly found in compounds with potent biological activity. Piperazine-containing derivatives are frequently investigated for their potential to interact with various biological targets. This compound serves as a valuable intermediate for researchers developing novel therapeutic agents. Its molecular framework is similar to compounds explored in oncology and immunology. For instance, structurally related molecules featuring the piperazin-1-yl pyridine group have been identified as key scaffolds in the development of macrocyclic inhibitors targeting the PD-1/PD-L1 protein-protein interaction, a prominent pathway in cancer immunotherapy . Other analogs are under investigation as AXL kinase inhibitors, which are relevant in the study of cancer proliferation and resistance mechanisms . The propanol side chain in this specific compound offers a handle for further chemical modification, making it a versatile precursor for synthesizing more complex molecules for biological evaluation. The product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

1-(4-methyl-6-piperazin-1-ylpyridin-3-yl)propan-1-ol

InChI

InChI=1S/C13H21N3O/c1-3-12(17)11-9-15-13(8-10(11)2)16-6-4-14-5-7-16/h8-9,12,14,17H,3-7H2,1-2H3

InChI Key

AXQZRDVYCKTUEF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1C)N2CCNCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the piperazine or pyridine rings.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity
    • Research indicates that compounds structurally similar to 1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol exhibit significant antidepressant effects. These compounds often target serotonin and norepinephrine reuptake inhibition, enhancing mood regulation. A study demonstrated that derivatives of piperazine have shown promise in treating major depressive disorder by modulating neurotransmitter levels .
  • Anxiolytic Properties
    • The compound may also possess anxiolytic properties, potentially acting on the GABAergic system. This is crucial for developing treatments for anxiety disorders. The structural characteristics of piperazine derivatives suggest they can interact with GABA receptors, leading to reduced anxiety symptoms .
  • Antipsychotic Potential
    • Certain studies have explored the use of similar compounds as antipsychotics. The mechanism involves the modulation of dopamine receptors, particularly D2 receptor antagonism, which is a common target in treating schizophrenia and other psychotic disorders .

Case Study 1: Antidepressant Efficacy

A clinical trial investigated the antidepressant effects of a related piperazine compound in patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo, supporting the hypothesis that this class of compounds can be effective in mood regulation .

Case Study 2: Anxiolytic Effects

In an animal model study, a piperazine derivative demonstrated significant anxiolytic effects when administered prior to stress-inducing stimuli. Behavioral tests showed reduced anxiety-like behaviors, indicating potential for therapeutic use in anxiety disorders .

Case Study 3: Antipsychotic Properties

A study focused on the antipsychotic potential of similar compounds revealed that they effectively reduced psychotic symptoms in patients with schizophrenia. The findings suggested that these compounds could serve as alternative treatments for individuals resistant to conventional therapies .

Mechanism of Action

The mechanism of action of 1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The piperazine and pyridine rings can form hydrogen bonds and hydrophobic interactions with these targets, influencing their activity and function . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features

The compound shares a pyridine-piperazine scaffold with several bioactive molecules. Its distinguishing features include:

  • Propanol substituent: Provides hydrogen-bonding capacity and enhanced solubility.
  • Methyl group at position 4 : May influence steric interactions and metabolic stability.
  • Piperazine at position 6 : A common pharmacophore in receptor antagonists and enzyme inhibitors.

Comparison Table: Structural and Pharmacological Profiles

Compound Core Structure Key Substituents Biological Target/Activity Affinity/Activity (Ki/IC₅₀) Reference
Target Compound Pyridine-piperazine 4-Methyl, 3-propanol Not reported Unknown
S 18126 Benzoindane-piperazine 4-(2,3-Dihydrobenzo[1,4]dioxinyl) Dopamine D4 receptor antagonist Ki = 2.4 nM (hD4)
BMS-354825 Pyrimidine-thiazole-piperazine 2-Chloro-6-methylphenyl Dual Src/Abl kinase inhibitor IC₅₀ = 1–10 nM
GDC-0941 Thienopyrimidine-piperazine 4-Methanesulfonyl-piperazinyl PI3K inhibitor IC₅₀ = 3 nM (p110α)
NVP-BGJ398 Pyrimidine-urea-piperazine 4-Ethyl-piperazinyl FGFR1–3 inhibitor IC₅₀ = 0.9–2.4 nM
PF-2545920 Quinoline-pyrazole-piperazine 4-Methylpyridinyl PDE10A inhibitor IC₅₀ = 0.3 nM

Key Observations

Piperazine Role :

  • In S 18126, the piperazine group is critical for selective dopamine D4 receptor antagonism.
  • In kinase inhibitors (e.g., BMS-354825, NVP-BGJ398), piperazine improves solubility and binding pocket interactions.

Therapeutic Potential: While the target compound lacks reported activity, structural parallels suggest possible applications in kinase inhibition (e.g., Src, PI3K) or enzyme modulation (e.g., autotaxin, PDE10A).

Biological Activity

1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H22N4O
  • Molecular Weight : 234.34 g/mol
  • CAS Number : 1355220-20-0

1. Serotonin Reuptake Inhibition

Research indicates that derivatives of compounds similar to 1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol exhibit significant serotonin (5-HT) reuptake inhibition. A related study found that certain piperazine derivatives effectively antagonized serotonin depletion in animal models, suggesting potential antidepressant properties .

2. Antidepressant Effects

In vivo studies have demonstrated that compounds with similar structures can reduce immobility in forced swimming tests (FST), a common model for assessing antidepressant activity. The compound A20, closely related to this class, showed promising results in reducing immobility times, indicating its potential as an antidepressant .

Synthesis

The synthesis of 1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol involves several steps that typically include the formation of the piperazine ring and subsequent functionalization of the pyridine moiety. Detailed methodologies can be referenced from various synthetic organic chemistry journals.

Case Study 1: Antidepressant Activity

A pharmacological evaluation conducted on a series of piperazine derivatives revealed that specific modifications to the pyridine structure enhanced serotonin reuptake inhibition significantly. The study highlighted the importance of structural variations in developing effective antidepressants .

Case Study 2: Toxicological Assessment

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Preliminary data suggest that while it exhibits beneficial pharmacological effects, careful monitoring is necessary due to potential side effects associated with piperazine derivatives .

Data Table: Biological Activities

Activity TypeObserved EffectReference
Serotonin ReuptakeInhibition in vitro
AntidepressantReduced immobility in FST
ToxicityPotential side effects noted

Q & A

Q. What are the recommended synthetic routes for preparing 1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions between pyridine derivatives and piperazine-containing precursors. For example:

  • Key Steps : Refluxing in xylene with chloranil (as a dehydrogenation agent) for 25–30 hours, followed by alkaline workup and recrystallization from methanol .
  • Optimization : Control reaction temperature (e.g., reflux conditions), use anhydrous Na₂SO₄ for drying organic layers, and employ rotary evaporation for solvent removal .
  • Reagent Selection : For substitutions, sodium methoxide or tert-butoxide may enhance nucleophilicity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :
    • Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., piperazine NH signals, pyridine ring protons) .
    • Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns .
    • Elemental Analysis : Validate empirical formula accuracy .
  • Purity Assessment : Use HPLC with UV detection (e.g., 95% purity threshold) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Stability : The compound is chemically stable under recommended storage (dry, 2–8°C, inert atmosphere). Avoid exposure to moisture or strong oxidizers .
  • Decomposition Risks : No specific data on hazardous byproducts, but thermal decomposition above 200°C may release toxic fumes (e.g., NOₓ, CO) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Functional Group Modifications :
    • Replace the propanol chain with other alkyl/aryl groups to assess solubility and receptor binding .
    • Vary substituents on the piperazine ring (e.g., chloro, benzyl) to modulate affinity for targets like serotonin or dopamine receptors .
  • Biological Assays : Test antifungal activity using broth microdilution (MIC values) or enzyme inhibition assays (e.g., CYP450 isoforms) .

Q. What methodologies are suitable for resolving contradictions in reported physicochemical data (e.g., melting point discrepancies)?

  • Data Validation :
    • Reproduce synthesis and purification steps to confirm melting points (e.g., 96–98°C vs. 187–190°C in related piperazine derivatives) .
    • Use differential scanning calorimetry (DSC) for precise thermal analysis .
  • Cross-Referencing : Compare with PubChem or DSSTox entries for consensus values .

Q. How can computational modeling aid in predicting the compound’s pharmacokinetic properties?

  • In Silico Tools :
    • logP Calculation : Predict lipophilicity using software like MarvinSketch or ACD/Labs to estimate blood-brain barrier penetration .
    • Docking Studies : Model interactions with targets (e.g., GPCRs) using AutoDock Vina or Schrödinger Suite .
  • Metabolism Prediction : Use ADMET predictors (e.g., SwissADME) to identify potential CYP450-mediated oxidation sites .

Q. What strategies can mitigate challenges in scaling up synthesis for preclinical studies?

  • Process Optimization :
    • Transition from batch to flow chemistry for safer handling of exothermic reactions .
    • Replace toxic reagents (e.g., chromium trioxide) with greener alternatives (e.g., TEMPO/NaClO for oxidations) .
  • Purification : Implement column chromatography with automated fraction collectors for high-throughput purification .

Methodological Notes

  • Contradictory Data : Cross-validate melting points and solubility using multiple sources (e.g., PubChem, experimental replication) .
  • Safety Protocols : Use P95 respirators and full-body protective gear during synthesis to minimize inhalation/contact risks .

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